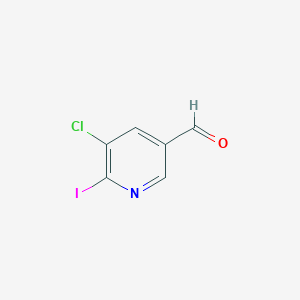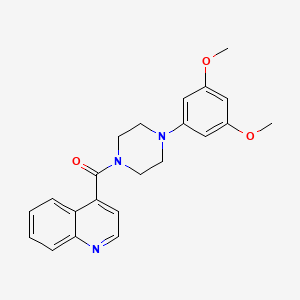
5-chloro-6-iodopyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-6-iodopyridine-3-carbaldehyde: is a heterocyclic organic compound with the molecular formula C6H3ClINO . It is a derivative of pyridine, where the aldehyde group is positioned at the third carbon, and the chlorine and iodine atoms are substituted at the fifth and sixth positions, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-iodopyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Halogenation: Introduction of chlorine and iodine atoms into the pyridine ring through electrophilic substitution reactions.
Formylation: Introduction of the aldehyde group at the third position using formylation reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound involves optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: To facilitate the selective halogenation and formylation reactions.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-iodopyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 5-Chloro-6-iodo-3-pyridinecarboxylic acid.
Reduction: 5-Chloro-6-iodo-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-6-iodopyridine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-6-iodopyridine-3-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-pyridinecarbaldehyde
- 6-Iodo-3-pyridinecarbaldehyde
- 3-Pyridinecarbaldehyde
Uniqueness
5-chloro-6-iodopyridine-3-carbaldehyde is unique due to the presence of both chlorine and iodine atoms, which impart distinct electronic and steric properties. This makes it a valuable building block in organic synthesis and a versatile compound in various chemical reactions.
Properties
Molecular Formula |
C6H3ClINO |
|---|---|
Molecular Weight |
267.45 g/mol |
IUPAC Name |
5-chloro-6-iodopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3ClINO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H |
InChI Key |
UCPISYXHBJAWCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)I)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(Benzyloxy)-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B8595921.png)
![N-(4-Chlorobenzyl)-2-(3-hydroxy-3-phenyl-1-propyn-1-yl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8595924.png)
![4-[(3-Bromopropyl)sulfanyl]-2-nitroaniline](/img/structure/B8595928.png)


![1-Propanesulfonic acid, 3-[(2-hydroxy-1,1-dimethylethyl)amino]-](/img/structure/B8595946.png)



